molecular formula C17H22ClN3O B5568952 8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol CAS No. 6158-56-1

8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol

Cat. No. B5568952
CAS RN: 6158-56-1
M. Wt: 319.8 g/mol
InChI Key: CEVCYGATZAOONT-UHFFFAOYSA-N
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Description

8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, also known as quinacrine, is a synthetic compound that has been used for various purposes in scientific research. It is a member of the quinoline family and has a broad range of biological activities.

Scientific Research Applications

Synthesis and Characterization

The process of synthesizing quinoline derivatives, including those similar to 8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, involves condensation reactions that are characterized by various analytical techniques. For example, Patel and Vohra (2006) synthesized a related compound by condensing 5-chloromethyl-8-quinolinol with 4-methyl piperazine, indicating the versatility of quinoline compounds in chemical synthesis and characterization (Patel & Vohra, 2006).

Biological Activities

Quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and corrosion inhibitory properties:

  • Antimicrobial Activity : Quinoline compounds, through their diverse structural modifications, have shown significant antimicrobial activity against various strains of bacteria and fungi. For instance, Patel et al. (2007) prepared derivatives showing antibacterial activity against gram-positive and gram-negative bacteria, highlighting the potential of quinoline derivatives in antimicrobial research (Patel, Patel, & Chauhan, 2007).

  • Corrosion Inhibition : Quinoline-based compounds have been investigated for their corrosion inhibitory action on different metals in various environments. El Faydy et al. (2020) demonstrated that quinoline-based piperazine compounds significantly improved the anti-corrosion properties of C35E steel in HCl electrolyte, suggesting their potential application in protecting metals against corrosion (El Faydy et al., 2020).

properties

IUPAC Name

8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-3-20-7-9-21(10-8-20)11-14-12(2)19-16-13(17(14)22)5-4-6-15(16)18/h4-6H,3,7-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCYGATZAOONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350182
Record name ST053685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6158-56-1
Record name ST053685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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